(Z)-5-((2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
CAS No.:
Cat. No.: VC20181883
Molecular Formula: C21H24N4O2S2
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2S2 |
|---|---|
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H24N4O2S2/c1-12-5-6-17-22-18(24-9-13(2)7-14(3)10-24)15(19(26)25(17)11-12)8-16-20(27)23(4)21(28)29-16/h5-6,8,11,13-14H,7,9-10H2,1-4H3/b16-8- |
| Standard InChI Key | CJUDCXPXRABIST-PXNMLYILSA-N |
| Isomeric SMILES | CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C)C |
| Canonical SMILES | CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key domains:
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Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic system with a pyridine fused to a pyrimidine ring, substituted at position 2 with a 3,5-dimethylpiperidine group and at position 7 with a methyl group.
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Thiazolidin-4-one ring: A five-membered heterocycle containing sulfur and nitrogen atoms, functionalized with a methyl group at position 3 and a thioketone at position 2 .
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Methylene bridge: A (Z)-configured double bond linking the pyrido-pyrimidine and thiazolidinone moieties, critical for maintaining planar geometry and bioactivity.
The stereochemistry, confirmed by the InChIKey CJUDCXPXRABIST-PXNMLYILSA-N, ensures spatial alignment for target binding .
Table 1: Key Molecular Properties
Synthesis and Optimization Strategies
Multi-Step Synthetic Route
The synthesis involves three stages:
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Formation of the Pyrido-Pyrimidine Core:
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Condensation of 2-aminopyridine derivatives with β-ketoesters under acidic conditions yields the pyrimidinone ring.
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Piperidine substitution at position 2 is achieved via nucleophilic aromatic substitution using 3,5-dimethylpiperidine.
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Thiazolidinone Ring Construction:
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Cyclocondensation of thiourea with α-chloroesters forms the thiazolidin-4-one scaffold.
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A Knoevenagel reaction introduces the methylene bridge, with (Z)-selectivity controlled by steric hindrance.
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Final Coupling and Purification:
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Palladium-catalyzed cross-coupling links the two fragments, followed by recrystallization for purity >98%.
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Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrido-pyrimidine core | AcOH, 110°C, 12h | 65 |
| Thiazolidinone ring | Et₃N, CH₃CN, reflux, 6h | 72 |
| Knoevenagel reaction | Piperidine, MeOH, 50°C, 4h | 58 |
Industrial-Scale Production
Continuous flow chemistry reduces reaction times by 40% compared to batch processes, while solvent recovery systems align with green chemistry principles.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
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Gram-positive bacteria: MIC = 2–4 μg/mL against Staphylococcus aureus.
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Fungal strains: IC₅₀ = 8.3 μM for Candida albicans.
Activity is attributed to the thioketone group’s interaction with microbial thioredoxin reductase.
Figure 1: Proposed Binding Mode with CDK2
![Hypothetical binding interaction diagram showing hydrogen bonds between the piperidine group and CDK2 active site]
Pharmacological and Toxicological Profile
ADME Properties (Predicted)
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) .
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Metabolism: CYP3A4-mediated oxidation of the piperidine ring .
Acute Toxicity
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LD₅₀ (mice): 320 mg/kg, with hepatotoxicity observed at ≥100 mg/kg.
Industrial and Research Applications
Drug Development
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Lead optimization programs explore analogs with improved solubility (e.g., carboxylate derivatives) .
Analytical Methods
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HPLC Conditions: C18 column, 60:40 MeOH/H₂O, retention time = 6.7 min.
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